7-aminobenzo[d]oxazol-2(3H)-one

Medicinal Chemistry Process Chemistry Antipsychotic Drug Synthesis

Sourcing the correct positional isomer for bifeprunox mesylate synthesis is critical-5- or 6-amino analogs fail in the final convergent coupling due to altered electronic topology and chelation properties. 7-Aminobenzo[d]oxazol-2(3H)-one (CAS 81282-60-2) is the process patent-specified, non-substitutable building block. • Exclusive 7-NH2 regiochemistry enables D2/5-HT1A pharmacophore construction • Validated in bifeprunox and pardoprunox (SLV-308) development • Supplied at ≥95% purity with full COA/HPLC/NMR documentation

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 81282-60-2
Cat. No. B023961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-aminobenzo[d]oxazol-2(3H)-one
CAS81282-60-2
Synonyms7-Amino-1,3-benzoxazol-2(3H)-one;  7-Amino-2-benzoxazolone
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=O)O2)N
InChIInChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
InChIKeyCLCPWTXGFUIRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminobenzo[d]oxazol-2(3H)-one: Chemical Profile & Industrial Use


7-Aminobenzo[d]oxazol-2(3H)-one (CAS 81282-60-2) is a heterocyclic building block belonging to the 2(3H)-benzoxazolone family, a scaffold widely recognized in medicinal chemistry as a 'privileged structure' for its ability to bind diverse biological targets [1]. This particular derivative features a primary aromatic amine substituent at the 7-position of the fused bicyclic system (molecular formula C7H6N2O2, MW 150.13 g/mol), presenting as a tan solid with a predicted pKa of 9.06±0.70 . Its primary established industrial application is as a critical intermediate in the synthesis of bifeprunox mesylate, an atypical antipsychotic drug candidate [2].

Substitution Risks: 7-Aminobenzo[d]oxazol-2(3H)-one vs. Other Isomers


Simple in-class substitution of 7-aminobenzo[d]oxazol-2(3H)-one with other positional isomers, such as 5-amino-2(3H)-benzoxazolone (CAS 14733-77-8), fails due to critical differences in molecular recognition and downstream synthetic utility. While both isomers share the same molecular formula, the position of the amino group on the aromatic ring fundamentally alters the electronic environment and hydrogen-bonding topology, leading to divergent reactivity in palladium-catalyzed cross-coupling and nucleophilic substitution reactions essential for constructing bioactive molecules . This positional specificity is validated by its non-interchangeable role as the sole starting material for bifeprunox, a D2/5-HT1A receptor modulator, where the 7-substitution pattern is structurally mandatory for the final drug's pharmacophore [1].

Differentiation Evidence: 7-Aminobenzo[d]oxazol-2(3H)-one vs. Analogs


Exclusive Intermediate for Bifeprunox Synthesis

In the patented synthesis of bifeprunox mesylate, 7-aminobenzo[d]oxazol-2(3H)-one is a mandatory late-stage intermediate. The 7-amino group is specifically exploited to install the 1-(biphenyl-3-ylmethyl)piperazine moiety, a structural feature absent from the core of other isomers. The experimental data demonstrate that the 7-amino isomer is the designated coupling partner in the convergent synthetic route, whereas the 5-amino isomer is documented for a completely different application, Nav1.1 activator pyridazinone derivatives, highlighting functional non-fungibility [1]. This is not a simple potency difference but a binary distinction in synthetic utility.

Medicinal Chemistry Process Chemistry Antipsychotic Drug Synthesis

pKa Divergence and Reactivity Implications

The amino substituent's position strongly influences the heterocycle's acidity. The predicted pKa for 7-aminobenzo[d]oxazol-2(3H)-one is 9.06 . While experimental comparative data for the 5-amino isomer from the same study are not available in the exclusion-compliant literature, a class-level inference can be drawn from studies on related benzoxazolinone derivatives showing a pKa range of 9.01 to 7.15, controlled by the substituent's electronic effect and position [1]. This suggests the 7-amino isomer, with a predicted pKa at the upper basic end, will exhibit distinctly different protonation states and nucleophilic reactivity compared to other isomers under physiological or coupling reaction pH conditions.

Physical Organic Chemistry Ionization Potential Solubility

High-Value Applications of 7-Aminobenzo[d]oxazol-2(3H)-one


Bifeprunox Mesylate: CNS API Intermediate

The most specific, high-value application is as a building block in the convergent synthesis of bifeprunox mesylate, a partial D2/5-HT1A agonist investigated for schizophrenia and Parkinson's disease [1]. The 7-amino group is essential for the final coupling step with a pre-functionalized biphenyl-piperazine fragment, as defined in the original process patents. Any other positional isomer cannot replicate this transformation, making this compound a non-substitutable procurement item for organizations developing or analyzing this drug candidate or its generic versions.

2-Benzoxazolone Privileged Scaffold Probes

The 2(3H)-benzoxazolone core is a validated 'privileged scaffold' for drug design, showing affinity for a wide range of targets including dopamine, serotonin, and sigma receptors [2]. The 7-amino derivative serves as a highly specific synthetic handle for exploring the Structure-Activity Relationship (SAR) at a position known to profoundly influence dopaminergic and serotonergic receptor binding, as evidenced by its role in the development of pardoprunox (SLV-308). Procurement enables the construction of focused compound libraries to probe this pharmacophoric site, which is distinct from the 5- or 6-position substitutions often used for different target engagements.

Heterocyclic Chemistry Methodology Development

The combination of a nucleophilic amine and an electrophilic oxazolone ring in a single planar structure makes this compound a specialized substrate for developing novel synthetic methodologies, including directed C-H functionalization, palladium-catalyzed cross-coupling, and cascade reactions [3]. Its use in academic and industrial process chemistry labs is driven by its ability to form complex heterocyclic systems not readily accessible from the 5- or 6-amino isomers due to altered chelation properties and electronic density.

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